molecular formula C12H15FeO6 B011463 Iron(3+) methacrylate CAS No. 94275-77-1

Iron(3+) methacrylate

Cat. No. B011463
CAS RN: 94275-77-1
M. Wt: 228.02 g/mol
InChI Key: OPAZTINKEZESAA-UHFFFAOYSA-N
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Description

Iron(3+) methacrylate is a coordination compound that has been widely studied in the field of chemistry due to its unique properties and potential applications in various fields. This compound is synthesized through a simple and efficient method that involves the reaction of iron(III) chloride and methacrylic acid. The resulting product has been found to exhibit interesting biochemical and physiological effects, making it an attractive candidate for further research.

Mechanism Of Action

The mechanism of action of iron(3+) methacrylate is not fully understood, but it is believed to involve the interaction of the iron ion with various biomolecules in the body. This interaction can lead to the formation of reactive oxygen species (ROS), which can cause oxidative damage to cells and tissues. Additionally, iron(3+) methacrylate has been found to induce apoptosis in cancer cells, possibly through the activation of caspase enzymes.

Biochemical And Physiological Effects

Iron(3+) methacrylate has been found to exhibit a range of biochemical and physiological effects, including antioxidant activity, cytotoxicity, and pro-oxidant activity. In vitro studies have shown that this compound can scavenge free radicals and protect cells from oxidative damage. However, at higher concentrations, iron(3+) methacrylate can induce oxidative stress and cause cell death. Additionally, this compound has been found to selectively induce apoptosis in cancer cells, while sparing normal cells.

Advantages And Limitations For Lab Experiments

The advantages of using iron(3+) methacrylate in lab experiments include its ease of synthesis, low cost, and unique properties. This compound can be easily synthesized using simple and efficient methods, and it is relatively inexpensive compared to other coordination compounds. Additionally, iron(3+) methacrylate exhibits interesting properties that make it a useful tool for studying various biological processes.
The limitations of using iron(3+) methacrylate in lab experiments include its potential toxicity and limited solubility. This compound can be toxic at high concentrations, and it may cause oxidative damage to cells and tissues. Additionally, iron(3+) methacrylate has limited solubility in aqueous solutions, which can make it difficult to use in certain experiments.

Future Directions

There are several future directions for research on iron(3+) methacrylate. One area of interest is the development of new synthesis methods that can improve the yield and purity of the compound. Additionally, further studies are needed to fully understand the mechanism of action of iron(3+) methacrylate and its potential applications in various fields. Other possible directions for research include exploring the use of this compound in combination with other drugs or therapies, and investigating its potential as a diagnostic tool for various diseases.

Synthesis Methods

The synthesis of iron(3+) methacrylate involves the reaction of iron(III) chloride and methacrylic acid. This reaction is typically carried out in a solvent such as ethanol or methanol, and a base such as sodium hydroxide is added to neutralize the reaction mixture. The resulting product is a yellow-orange powder that can be purified through recrystallization or column chromatography.

Scientific Research Applications

Iron(3+) methacrylate has been extensively studied for its potential applications in various fields, including catalysis, biomedical imaging, and drug delivery. In catalysis, this compound has been found to exhibit excellent activity in the oxidation of alcohols and the reduction of nitroarenes. In biomedical imaging, iron(3+) methacrylate has been used as a contrast agent for magnetic resonance imaging (MRI) due to its paramagnetic properties. In drug delivery, this compound has been explored as a potential carrier for anticancer drugs due to its ability to selectively target cancer cells.

properties

CAS RN

94275-77-1

Product Name

Iron(3+) methacrylate

Molecular Formula

C12H15FeO6

Molecular Weight

228.02 g/mol

IUPAC Name

iron(3+);2-methylprop-2-enoate

InChI

InChI=1S/3C4H6O2.Fe/c3*1-3(2)4(5)6;/h3*1H2,2H3,(H,5,6);/q;;;+3/p-3

InChI Key

OPAZTINKEZESAA-UHFFFAOYSA-N

SMILES

CC(=C)C(=O)[O-].CC(=C)C(=O)[O-].CC(=C)C(=O)[O-].[Fe+3]

Canonical SMILES

CC(=C)C(=O)O.CC(=C)C(=O)O.[Fe]

synonyms

IRON III METHACRYLATE; METHACRYLIC ACID, IRON (III) SALT; METHACRYLATE, IRON (III); iron methacrylate; Iron III Methacrylate 95%; EINECS 304-465-3

Origin of Product

United States

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